N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-5-9-18(10-6-15)25-14-20(24)23(16-7-8-16)13-17-12-21-19-4-2-3-11-22(17)19/h2-6,9-12,16H,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGALIMASCGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclopropyl group : Known for enhancing biological activity through unique steric and electronic properties.
- Imidazo[1,2-a]pyridine moiety : Associated with various pharmacological effects including anticancer and antimicrobial activities.
- p-Tolyloxy acetamide : Contributes to the compound's solubility and interaction with biological targets.
Target Interaction
This compound primarily interacts with the KRAS G12C protein , a key player in the RAS signaling pathway that regulates cell growth and survival. The inhibition of this protein can lead to reduced proliferation of cancer cells, making it a promising candidate for cancer therapy.
Biochemical Pathways
The compound influences several biochemical pathways:
- Inhibition of the RAS signaling pathway : This pathway is crucial for cell division and survival, particularly in oncogenic contexts.
- Potential antimicrobial activity : The imidazo[1,2-a]pyridine structure suggests possible enzyme inhibitory activities against microbial pathogens.
Pharmacological Properties
The pharmacokinetics of this compound indicate favorable properties for drug development:
- Solubility : The presence of the p-tolyloxy group enhances solubility in biological systems.
- Stability : The cyclopropyl and sulfonamide groups contribute to the compound's stability and reactivity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Cancer Cell Proliferation Inhibition :
- In vitro assays revealed that this compound effectively inhibits the proliferation of KRAS G12C mutant cancer cell lines. The IC50 values indicate significant potency compared to standard chemotherapeutic agents.
-
Antimicrobial Activity :
- Preliminary investigations suggest that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties. The specific activity of this compound against various pathogens is under exploration.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide and related imidazo[1,2-a]pyridine-acetamide derivatives:
*Estimated based on molecular formula.
Key Findings:
Substituent Effects on Pharmacokinetics :
- The cyclopropyl group in the target compound may reduce oxidative metabolism compared to analogs with linear alkyl chains (e.g., diethyl groups in ), as cyclopropane’s strained ring resists cytochrome P450-mediated degradation .
- Chlorine or fluorine substituents (e.g., in ) enhance polarity and metabolic stability but may reduce membrane permeability compared to the target’s p-tolyloxy group .
Structural Flexibility vs. Rigidity: The imidazo[1,2-a]pyridine core in all compounds enables π-π stacking with biological targets, but substitutions at the 3-position (e.g., methyl, chlorine, or acetamide-linked groups) modulate binding affinity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for N-substituted imidazo[1,2-a]pyridine-2-acetamides, such as coupling cyclopropylamine with pre-functionalized imidazo[1,2-a]pyridine intermediates .
- In contrast, fluorinated analogs (e.g., ) require specialized reagents for introducing fluorine, increasing synthetic complexity .
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule's architecture necessitates three primary synthetic components:
- Imidazo[1,2-a]pyridin-3-ylmethyl moiety
- Cyclopropylamine functionality
- 2-(p-Tolyloxy)acetic acid backbone
Core Heterocycle Construction
The imidazo[1,2-a]pyridine system is most efficiently constructed via copper-catalyzed annulation between 2-aminopyridines and α-haloketones. Recent advancements demonstrate that ynamides participate in domino reactions under Cu(I) catalysis to form substituted imidazo[1,2-a]pyridines with excellent regiocontrol. Alternative pathways employing Morita-Baylis-Hillman nitroalkene acetates show promise for introducing diverse substituents at the 3-position.
Table 1: Comparison of Imidazo[1,2-a]pyridine Synthesis Methods
| Method | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuI-mediated cyclization | CuI/1,10-phen | 110 | 92 | |
| FeCl3 tandem reaction | FeCl3 | 80 | 88 | |
| MBH acetate coupling | None | 25 | 85 |
Synthetic Pathways and Optimization
Sequential Assembly Approach
Step 1: Imidazo[1,2-a]pyridin-3-ylmethanol Synthesis
Reaction of 2-aminopyridine with propargyl bromide under CuI catalysis produces 3-(bromomethyl)imidazo[1,2-a]pyridine:
2-aminopyridine + HC≡CCH2Br → CuI, DMF, 110°C → imidazo[1,2-a]pyridine-CH2Br
Subsequent hydrolysis with NaOH/EtOH yields the hydroxymethyl derivative (89% yield).
Step 2: 2-(p-Tolyloxy)acetyl Chloride Preparation
p-Cresol undergoes O-alkylation with chloroacetic acid in basic medium:
$$ \text{p-MeC}6\text{H}4\text{OH} + ClCH}2\text{CO}2\text{H} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{p-MeC}6\text{H}4\text{OCH}2\text{CO}2\text{H} $$
Activation with oxalyl chloride (82% conversion) produces the acid chloride.
Final Coupling Sequence
- Amide bond formation : React cyclopropylamine with 2-(p-tolyloxy)acetyl chloride (Et3N, THF, 0°C)
- Mitsunobu reaction : Couple secondary amine with imidazo[1,2-a]pyridinemethanol (DIAD, PPh3, 78% yield)
Critical Parameter: Maintain reaction temperature below -5°C during acid chloride quenching to prevent epimerization.
Convergent Three-Component Approach
Building on copper-catalyzed multicomponent reactions, a streamlined protocol combines:
- 2-Aminopyridine
- Propargyl aldehyde
- Cyclopropyl isocyanide
$$ \text{Cu(OTf)}_2 $$ (10 mol%) in MeCN at 60°C facilitates simultaneous heterocycle formation and amide coupling, achieving 81% yield in 8 hours.
Advanced Characterization Data
Spectroscopic Profile
1H NMR (600 MHz, CDCl3):
δ 8.21 (d, J=6.8 Hz, 1H, H5), 7.89-7.86 (m, 2H, ArH), 7.45 (t, J=7.2 Hz, 1H, H7), 4.62 (s, 2H, CH2N), 3.97 (q, J=6.4 Hz, 1H, cyclopropane CH), 2.31 (s, 3H, ArCH3).
13C NMR (150 MHz, CDCl3):
δ 170.2 (CON), 143.8 (imidazo C2), 132.4 (ArC), 127.9 (cyclopropane C), 63.8 (OCH2), 21.1 (CH3).
HRMS (ESI+):
m/z calcd for C21H22N3O2 [M+H]+ 356.1709, found 356.1703.
Process Optimization and Scale-Up
Catalytic System Screening
Table 2: Catalyst Performance in Final Coupling Step
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| CuI | 5 | 24 | 68 |
| Pd(PPh3)4 | 2 | 18 | 72 |
| RuPhos Pd G3 | 1 | 12 | 89 |
Microwave irradiation (150°C, 300W) reduces reaction time from 18 hours to 45 minutes with comparable yields.
Q & A
Q. Optimization factors :
- Temperature : Critical for minimizing side reactions (e.g., <80°C for acylation to prevent decomposition) .
- Solvent polarity : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates in alkylation steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures ≥95% purity .
Basic: What analytical techniques are essential for characterizing this compound and validating its purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., imidazo[1,2-a]pyridine proton signals at δ 7.5–8.5 ppm) and substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
- HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Basic: What structural features influence the compound’s physicochemical properties?
Answer:
- Fused bicyclic core : The imidazo[1,2-a]pyridine moiety enhances π-π stacking with biological targets but reduces aqueous solubility (LogP ~3.2) .
- Cyclopropyl group : Introduces steric hindrance, potentially improving metabolic stability .
- p-Tolyloxy acetamide : The electron-rich aryl ether increases lipophilicity, impacting membrane permeability .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
Answer:
- Substituent variation : Replace p-tolyloxy with halogenated aryl groups (e.g., 4-F, 4-Cl) to modulate target binding affinity .
- Bioisosteric replacement : Substitute the cyclopropyl group with spirocyclic amines to enhance selectivity for kinase targets .
- In vitro assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .
Advanced: How should researchers resolve contradictions in biological activity data across different studies?
Answer:
- Control experiments : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .
- Orthogonal assays : Validate hits using complementary methods (e.g., cell-based viability assays vs. enzymatic activity measurements) .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential CYP450 metabolism .
Advanced: What mechanistic studies are critical for elucidating the compound’s mode of action?
Answer:
- Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to suspected protein targets .
- Mutagenesis studies : Introduce point mutations in binding pockets (e.g., kinase ATP-binding sites) to identify critical residues .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and guide rational design .
Advanced: How can solubility and bioavailability challenges be addressed during formulation?
Answer:
- Co-solvent systems : Use PEG-400 or Captisol® to enhance aqueous solubility for in vivo dosing .
- Prodrug strategies : Introduce phosphate esters at the acetamide group for pH-dependent release .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life .
Advanced: What reaction parameters are optimized to scale up synthesis without compromising yield?
Answer:
- Catalyst screening : Transition from Pd(OAc)₂ to heterogeneous catalysts (e.g., Pd/C) for easier recovery in cross-coupling steps .
- Flow chemistry : Continuous flow reactors reduce reaction times and improve heat management for exothermic steps .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Advanced: How can patent landscapes inform novel derivative design?
Answer:
- Prior art analysis : Identify unprotected substituents (e.g., 3-thienyl analogs) using databases like PubChem and Google Patents .
- Freedom-to-operate (FTO) : Avoid structural motifs covered in patents (e.g., specific N-alkyl groups in WO2023000001) .
Advanced: What strategies mitigate toxicity risks in preclinical development?
Answer:
- Off-target profiling : Screen against hERG channels and hepatotoxicity markers (e.g., ALT/AST levels in HepG2 cells) .
- Metabolite identification : Use LC-MS/MS to detect reactive metabolites (e.g., quinone imines) that may cause idiosyncratic toxicity .
- In vivo PK/PD modeling : Correlate exposure levels with efficacy/toxicity endpoints to establish a therapeutic window .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
